molecular formula C4H11NO<br>C4H11NO<br>(CH3)2NCH2CH2OH B1669961 Dimethylaminoethanol CAS No. 108-01-0

Dimethylaminoethanol

Cat. No.: B1669961
CAS No.: 108-01-0
M. Wt: 89.14 g/mol
InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Description

Deanol, also known as 2-(dimethylamino)ethanol, is an organic compound with the chemical formula C4H11NO. It is a colorless, viscous liquid that contains both a tertiary amine and a primary alcohol functional group. Deanol is commonly used in the treatment of attention deficit-hyperactivity disorder, Alzheimer’s disease, autism, and tardive dyskinesia. It is also an ingredient in skin care products and cognitive function- and mood-enhancing products .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethanol is a weak base, and like other organic amines, it can neutralize acids to form salts plus water . This acid-base reaction is exothermic . It is also a precursor of acetylcholine , a neurotransmitter vital for memory and muscle control .

Cellular Effects

2-(Dimethylamino)ethanol has been used in skin care products for its potential to increase skin firmness, reduce fine lines and wrinkles, and clear out extracellular waste . It has also been used in cognitive function- and mood-enhancing products .

Molecular Mechanism

The operation of 2-(Dimethylamino)ethanol as a nootropic revolves around its status as a precursor to choline . The body metabolizes 2-(Dimethylamino)ethanol into choline, a vital macronutrient required for several physiological processes, including liver function, normal brain development, nerve function, muscle movement, supporting energy levels, and maintaining a healthy metabolism .

Temporal Effects in Laboratory Settings

The effects of 2-(Dimethylamino)ethanol can vary widely among individuals. Some have reported a noticeable boost in concentration and mental clarity, while others noted subtler effects. A few experienced mild side effects such as headaches and restlessness, which typically subsided upon lowering the dosage .

Metabolic Pathways

2-(Dimethylamino)ethanol is metabolized into choline in the body . Choline plays an essential role in cognitive functions and is a precursor for acetylcholine, a neurotransmitter playing a pivotal role in memory and muscle control .

Transport and Distribution

As 2-(Dimethylamino)ethanol is highly water-soluble, it diffuses passively throughout the entire body, including the brain . After oral ingestion, it is absorbed via the stomach and intestines into the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deanol can be synthesized through the ethoxylation of dimethylamine. This process involves the reaction of dimethylamine with ethylene oxide under controlled conditions to produce 2-(dimethylamino)ethanol .

Industrial Production Methods: In industrial settings, deanol is produced by the reaction of dimethylamine with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: Deanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Deanol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of dimethylaminoacetaldehyde or dimethylaminoacetone.

    Reduction: Formation of dimethylaminoethane.

    Substitution: Formation of various substituted amines depending on the reagent used.

Scientific Research Applications

Deanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Deanol: Deanol is unique in its dual functionality, containing both a tertiary amine and a primary alcohol group. This bifunctionality allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications .

Properties

IUPAC Name

2-(dimethylamino)ethanol
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InChI

InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3
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InChI Key

UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCO
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Molecular Formula

C4H11NO, Array
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DSSTOX Substance ID

DTXSID2020505
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Molecular Weight

89.14 g/mol
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Physical Description

2-dimethylaminoethanol appears as a clear colorless liquid with a fishlike odor. Flash point 105 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with a fishlike odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

275 °F at 758 mmHg (NTP, 1992), 134.1 °C, 134.00 °C. @ 760.00 mm Hg, 135 °C
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Flash Point

105 °F (NTP, 1992), 105 °F, 105 °F open cup, 38 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, Miscible with acetone, benzene, 1000 mg/mL, Solubility in water: miscible
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Density

0.887 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8866 g/cu cm at 20 °C, Bulk density wt/gal at 20 °C: 7.4 lb/gal, Relative density (water = 1): 0.89
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.03
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Vapor Pressure

7.8 mmHg at 72 °F ; 18.8 mmHg at 103.1 °F; 77.5 mmHg at 155.3 °F (NTP, 1992), 3.18 [mmHg], 3.18 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 612
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Color/Form

Colorless liquid, Very faint yellow liquid

CAS No.

108-01-0
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Melting Point

-74 °F (NTP, 1992), -65 °C, -59 °C
Record name 2-DIMETHYLAMINOETHANOL
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Record name 2-DIMETHYLAMINOETHANOL
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Record name Dimethylethanolamine
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Record name 2-DIMETHYLAMINOETHANOL
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In a preferred embodiment of the one-step process, bis[2-(N,N-dimethylamino)ethyl]carbonate is produced by the process comprising the step of reacting 2-(N,N-dimethylamino)ethanol with methyl isopropyl carbonate in the presence of a transesterification catalyst to form isopropyl 2-dimethylaminoethyl carbonate and methanol, wherein the 2-(N,N-dimethylamino)ethanol reacts with the isopropyl 2-dimethylaminoethyl carbonate to form bis[2-(N,N-dimethylamino)ethyl] carbonate and isopropanol, under conditions such that the methanol and isopropanol are removed continuously by distillation so that the reactions proceed toward formation of bis[2-(N,N-dimethylamino)ethyl] carbonate.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 53.5 parts of Polyepoxide A (80 percent solids in isophorone) was heated to 70°C. There were added 3 parts of an amine produced by reacting dimethylethanolamine with dodecylsuccinic anhydride, and then there were added 6 parts of a second amine produced from dimethylethanolamine and maleic anhydride. During the second addition the temperature was raised to 95°C. and stirring was continued for 15 minutes at this temperature. The product when diluted with water and electrodeposited, as in the above examples, provided an adherent solvent-resistant coating.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylaminoethanol
Reactant of Route 2
Dimethylaminoethanol
Reactant of Route 3
Dimethylaminoethanol
Reactant of Route 4
Dimethylaminoethanol
Reactant of Route 5
Reactant of Route 5
Dimethylaminoethanol
Reactant of Route 6
Reactant of Route 6
Dimethylaminoethanol

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